molecular formula C16H17N5OS B14975492 N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

Cat. No.: B14975492
M. Wt: 327.4 g/mol
InChI Key: YVHFLCARIWUTCP-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a phenyl ring, an imidazo[4,5-B]pyridine moiety, and a sulfanylacetamide group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-B]pyridine core, followed by the introduction of the dimethylamino group and the phenyl ring. The final step involves the formation of the sulfanylacetamide linkage. Common reagents used in these reactions include dimethylamine, phenylboronic acid, and various coupling agents. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles; conditionssolvents like acetonitrile or dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential as a therapeutic agent due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The imidazo[4,5-B]pyridine moiety is known to interact with nucleic acids, potentially affecting gene expression and cellular processes. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can be compared with other similar compounds, such as:

    N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}propionamide: Contains a propionamide group, leading to different chemical properties.

    N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}butyramide: Features a butyramide group, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C16H17N5OS/c1-21(2)12-7-5-11(6-8-12)18-14(22)10-23-16-19-13-4-3-9-17-15(13)20-16/h3-9H,10H2,1-2H3,(H,18,22)(H,17,19,20)

InChI Key

YVHFLCARIWUTCP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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